molecular formula C32H50O5 B7888192 Alisol B 23-acetate CAS No. 25637-96-1

Alisol B 23-acetate

Cat. No.: B7888192
CAS No.: 25637-96-1
M. Wt: 514.7 g/mol
InChI Key: NLOAQXKIIGTTRE-GLHMJAHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol B monoacetate can be synthesized through the acetylation of alisol B. The process typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of alisol B monoacetate involves the extraction of alisol B from Alismatis rhizoma, followed by its acetylation. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques before undergoing acetylation .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Alisol B 23-acetate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Alisol B", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Alisol B is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of Alisol B.", "The sodium salt of Alisol B is then reacted with acetic anhydride and pyridine to form Alisol B 23-acetate.", "The reaction mixture is then quenched with water and the product is extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then removed under reduced pressure to yield Alisol B 23-acetate as a white solid." ] }

CAS No.

25637-96-1

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(1S,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1

InChI Key

NLOAQXKIIGTTRE-GLHMJAHESA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisol B 23-acetate
Reactant of Route 2
Alisol B 23-acetate
Reactant of Route 3
Alisol B 23-acetate
Reactant of Route 4
Alisol B 23-acetate
Reactant of Route 5
Alisol B 23-acetate
Reactant of Route 6
Alisol B 23-acetate

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